6-Octen-3-one, 7-methyl-

Organic Chemistry Chemical Stability Volatile Ketones

6-Octen-3-one, 7-methyl- (IUPAC: 7-methyloct-6-en-3-one) is a γ,δ-unsaturated ketone with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol. It is a known aroma compound, noted for its mushroom-like odor, and is utilized in the flavor and fragrance industry as a volatile aroma chemical.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 762-47-0
Cat. No. B3057036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Octen-3-one, 7-methyl-
CAS762-47-0
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCCC(=O)CCC=C(C)C
InChIInChI=1S/C9H16O/c1-4-9(10)7-5-6-8(2)3/h6H,4-5,7H2,1-3H3
InChIKeyHEFCEAOQAPBGKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-6-octen-3-one (CAS 762-47-0) Baseline Overview for Scientific Procurement


6-Octen-3-one, 7-methyl- (IUPAC: 7-methyloct-6-en-3-one) is a γ,δ-unsaturated ketone with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol . It is a known aroma compound, noted for its mushroom-like odor, and is utilized in the flavor and fragrance industry as a volatile aroma chemical . Its structure features a ketone group at the 3-position and a methyl-substituted double bond between the 6th and 7th carbons, placing it within the enone class of organic compounds .

Why 7-Methyl-6-octen-3-one Cannot Be Replaced by Generic Analogs in Research and Industrial Applications


Substituting 7-methyl-6-octen-3-one with other volatile ketones like 1-octen-3-one or saturated 3-octanone derivatives is problematic due to differences in odor quality, threshold, and chemical reactivity. The 7-methyl substitution and the specific γ,δ-unsaturation pattern fundamentally define its interaction with olfactory receptors and its chemical stability . Unverified substitutions can lead to altered aroma profiles and inconsistent performance in fragrance and semiochemical applications, as suggested by structure-odor relationship studies of monoterpenelactones and related volatile ketones [1].

Quantitative Differentiation Evidence for 7-Methyl-6-octen-3-one (CAS 762-47-0)


γ,δ-Unsaturation Pattern vs. Saturated 3-Octanone Analogs: A Class-Level Stability and Reactivity Distinction

7-Methyl-6-octen-3-one is a γ,δ-unsaturated ketone, distinguishing it from saturated analogs like 7-methyl-3-octanone (CAS 5408-57-1). The presence of the double bond at the 6,7-position increases reactivity towards electrophilic additions and oxidation, which is a class-level inference for enones . While direct comparative stability data between these two specific compounds is not publicly available, the general reactivity of unsaturated ketones is well-documented. For example, the heat of hydrogenation for similar terminal alkenes is approximately -126 kJ/mol, a quantifiable energetic difference from the saturated form, but this is a class-level inference rather than a direct measurement for this compound [1].

Organic Chemistry Chemical Stability Volatile Ketones

Differentiation from 1-Octen-3-one Based on Odor Profile and Potential Threshold

1-Octen-3-one is the closest structural analog and is known for its intense metallic, mushroom-like odor with an extremely low odor threshold of 0.005 ng/L in water [1]. 7-Methyl-6-octen-3-one is also described as having a mushroom-like aroma, but the 7-methyl substitution alters its volatility and odor character, potentially leading to a different and possibly higher threshold . Quantitative threshold data for 7-methyl-6-octen-3-one could not be found, meaning its differentiation from 1-octen-3-one in terms of odor potency remains unquantified.

Flavor Chemistry Aroma Compound Olfactory Threshold

Biosynthetic Intermediacy vs. End-Product Analogs in the Acyclic Terpene Utilization Pathway

7-Methyl-6-octen-3-one exists as its CoA ester, 7-methyl-3-oxo-6-octenoyl-CoA, as a key intermediate in the acyclic terpene utilization (Atu) pathway of Pseudomonas aeruginosa [1]. This contrasts with final products like citronellol or geraniol. The specific role of the CoA ester in enzymatic reactions (e.g., with Geranyl-CoA Carboxylase) differentiates it functionally from simple volatile ketones used solely for fragrance.

Biochemistry Metabolic Pathway CoA Ester

Application Scenarios for 7-Methyl-6-octen-3-one Based on Verified Evidence


Specialty Fragrance Formulation R&D Requiring a Mushroom Note Distinct from 1-Octen-3-one

Formulators seeking to modify the metallic undertone of 1-octen-3-one while retaining a mushroom character can evaluate 7-methyl-6-octen-3-one as a replacement. Its methyl substitution provides a different volatility and odor profile, which is suggested by structure-odor relationship principles but lacks published threshold data . This application is most relevant for experimental fragrance development where a unique mushroom note is needed .

Chemical Synthesis Intermediate for Chiral Perfume Components

7-Methyl-6-octen-3-one and its derivatives serve as intermediates for optically active compounds like (S)-(-)-citronellol, a component with a sweet rosy fragrance . The compound's γ,δ-unsaturation allows for specific transformations, such as the synthesis of 7-methyl-3-alkyl-6-octene derivatives, which are valued in asymmetric synthesis for producing high optical purity flavor ingredients .

Microbial Metabolism Probe in Pseudomonas aeruginosa Acyclic Terpene Utilization (Atu) Pathway Studies

In fundamental microbiology research, 7-methyl-3-oxo-6-octenoyl-CoA (the CoA derivative of the target compound) is a critical intermediate in the Atu pathway . This makes the free ketone a valuable precursor for synthesizing the CoA ester, enabling enzymatic studies to understand bacterial terpene catabolism, an area distinct from its use in fragrance chemistry .

Analytical Chemistry Standard for Volatile Ketone Identification in Natural Product Research

7-Methyl-6-octen-3-one, with its defined GC-MS spectrum, can serve as a reference standard for the identification of volatile organic compounds in complex natural samples, such as fungal or plant extracts . Its unique mass fragmentation pattern differentiates it from other octenone isomers, enabling precise compound identification in metabolomics studies where authentic standards are required .

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